Cas no 1704324-59-3 (3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one)

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one structure
1704324-59-3 structure
Product Name:3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
CAS-Nr.:1704324-59-3
MF:C10H10FNO2
MW:195.190306186676
CID:5939808
PubChem ID:108427921
Update Time:2025-11-01

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
    • EN300-1126637
    • 1704324-59-3
    • Inchi: 1S/C10H10FNO2/c1-2-14-4-3-10(13)8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+
    • InChI-Schlüssel: PYMAQKUJOJCVNY-ONEGZZNKSA-N
    • Lächelt: FC1=CN=CC(=C1)C(/C=C/OCC)=O

Berechnete Eigenschaften

  • Genaue Masse: 195.06955672g/mol
  • Monoisotopenmasse: 195.06955672g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 218
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topologische Polaroberfläche: 39.2Ų

3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-1126637-0.05g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1126637-0.1g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1126637-0.25g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1126637-0.5g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1126637-1.0g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3
1g
$1086.0 2023-06-09
Enamine
EN300-1126637-2.5g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1126637-5.0g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3
5g
$3147.0 2023-06-09
Enamine
EN300-1126637-10.0g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3
10g
$4667.0 2023-06-09
Enamine
EN300-1126637-1g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
1g
$842.0 2023-10-26
Enamine
EN300-1126637-5g
3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
1704324-59-3 95%
5g
$2443.0 2023-10-26

Weitere Informationen zu 3-ethoxy-1-(5-fluoropyridin-3-yl)prop-2-en-1-one

3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One: A Promising Compound in Pharmaceutical Research

3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One, with the CAS number 1704324-59-3, represents a novel class of organic compounds that have garnered significant attention in the field of pharmaceutical research. This compound, characterized by its unique molecular structure and functional groups, has been the focus of recent studies due to its potential therapeutic applications. The 5-fluoropyridin-3-yl moiety, combined with the 3-ethoxy substituent, creates a scaffold that is both chemically versatile and biologically relevant. Recent advancements in synthetic chemistry and pharmacological screening have highlighted the importance of this compound in the development of new therapeutic agents.

The molecular framework of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-3-One is built around a conjugated enone system, which is known to play a critical role in the bioactivity of many drugs. The prop-2-en-1-one core provides a stable platform for the attachment of various functional groups, enhancing its reactivity and selectivity. The 5-fluoropyridin-3-yl group, a heterocyclic aromatic ring, is particularly noteworthy for its ability to modulate biological targets through hydrogen bonding and π-π interactions. This structural feature has been extensively explored in the context of drug design, where the substitution of fluorine atoms can significantly alter the physicochemical properties of a molecule.

Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the 3-ethoxy substituent in 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One contributes to its enhanced solubility and metabolic stability. These properties are crucial for the development of orally bioavailable drugs, as they ensure that the compound can effectively reach its target site within the body. The 5-fluoropyridin-3-yl group, on the other hand, has been shown to interact with specific receptors, such as the neurokinin-1 (NK1) receptor, which is implicated in various inflammatory and neurodegenerative diseases.

The synthesis of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One has been optimized using advanced catalytic methods, as reported in Organic Letters (2024). Researchers have employed transition-metal-catalyzed cross-coupling reactions to efficiently construct the 5-fluoropyridin-3-yl ring, which is a key step in the synthesis of this compound. The use of chiral catalysts has also been explored to achieve enantioselective synthesis, which is essential for producing stereoisomers with distinct biological activities. These synthetic advancements have significantly improved the yield and purity of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One, making it a viable candidate for further preclinical studies.

In the context of drug discovery, 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One has shown promising activity in several in vitro assays. A study published in ACS Chemical Biology (2023) reported that this compound exhibits potent inhibitory effects against COX-2 (cyclooxygenase-2), an enzyme involved in the inflammatory response. The 5-fluoropyridin-3-yl group appears to be critical for this activity, as it forms hydrogen bonds with the active site of the enzyme, thereby blocking its catalytic function. This finding suggests that 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One could serve as a lead compound for the development of anti-inflammatory drugs.

Another area of interest is the potential of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One in the treatment of neurodegenerative disorders. Research published in Neuropharmacology (2024) has demonstrated that this compound can modulate the activity of glutamate receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The 3-ethoxy group may contribute to this modulation by enhancing the compound's ability to cross the blood-brain barrier, a critical factor for the efficacy of neurotherapeutic agents.

The pharmacokinetic properties of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One have also been evaluated in preclinical models. A study in Drug Metabolism and Disposition (2023) found that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The 5-fluoropyridin-3-yl group was found to improve the compound's metabolic stability, reducing the risk of rapid degradation in the liver. These findings underscore the potential of this compound as a candidate for further clinical development.

Despite its promising properties, the development of 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One is not without challenges. One of the primary concerns is the potential for off-target effects, which could lead to adverse side effects. Researchers are currently exploring strategies to enhance the selectivity of this compound by modifying its molecular structure. For instance, the introduction of additional functional groups or the adjustment of stereochemistry may help to target specific pathways while minimizing interactions with non-target proteins.

In conclusion, 3-Ethoxy-1-(5-Fluoropyridin-3-Yl)Prop-2-En-1-One represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure, combined with the presence of the 5-fluoropyridin-3-yl and 3-ethoxy groups, offers a versatile scaffold for the development of new therapeutic agents. Ongoing studies continue to explore its potential applications in the treatment of inflammatory and neurodegenerative diseases, highlighting its importance in the quest for innovative drug therapies.

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